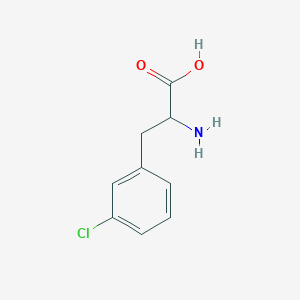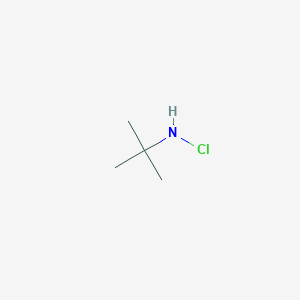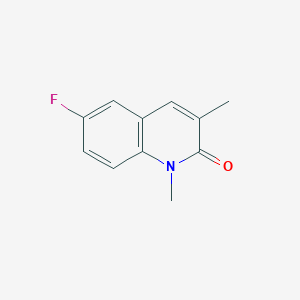
6-Fluoro-1,3-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,3-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one are diverse and depend on the specific application. In general, it has been reported to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is its versatility in terms of its potential applications. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain high yields of the compound due to the complex synthesis process. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
Orientations Futures
There are several future directions for research on 6-Fluoro-1,3-dimethylquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a material for organic electronics and optoelectronics. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for higher yields and purity.
Méthodes De Synthèse
The synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one can be achieved through several methods. One of the most common methods is the Friedlander synthesis, which involves the reaction of 2-aminobenzophenone with a ketone or aldehyde in acidic conditions. Another method involves the reaction of 2-aminobenzophenone with a halogenated acetic acid in the presence of a reducing agent. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In one study, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been reported to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi.
Propriétés
Numéro CAS |
131610-12-3 |
|---|---|
Nom du produit |
6-Fluoro-1,3-dimethylquinolin-2(1H)-one |
Formule moléculaire |
C11H10FNO |
Poids moléculaire |
191.2 g/mol |
Nom IUPAC |
6-fluoro-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3 |
Clé InChI |
PRRLHCXUXOEJPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
Synonymes |
2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






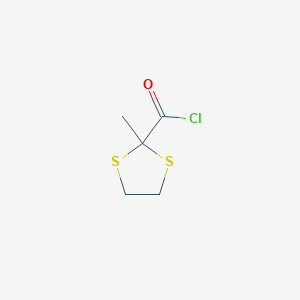
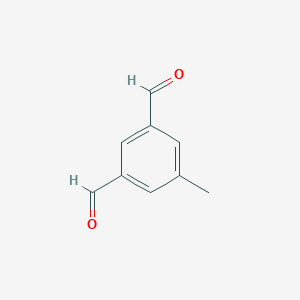



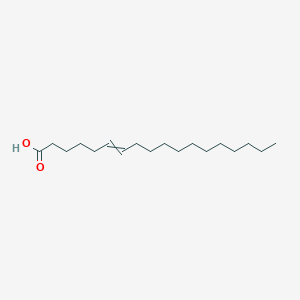
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

